Lysyl-valyl-leucyl-aspartic acid is classified under peptides, specifically as an antiflammin-related peptide. It is identified by its CAS number 118850-74-1, and its molecular formula is with a molecular weight of approximately 473.6 g/mol . The compound's IUPAC name is (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]butanedioic acid.
The synthesis of lysyl-valyl-leucyl-aspartic acid can be approached through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis parameters typically involve:
The synthesis can also be optimized by employing microwave-assisted techniques to enhance reaction rates and yields.
Lysyl-valyl-leucyl-aspartic acid exhibits a complex three-dimensional structure influenced by the interactions between its constituent amino acids. The presence of charged groups (from lysine and aspartic acid) contributes to its solubility in aqueous environments and potential biological activity. The molecular structure can be analyzed using techniques such as circular dichroism spectroscopy, which helps determine the secondary structure (e.g., alpha-helices or beta-sheets) that may form in solution .
Lysyl-valyl-leucyl-aspartic acid can participate in various chemical reactions typical of peptides, including hydrolysis, oxidation, and reactions with other biomolecules. The peptide bonds formed between the amino acids are susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids. Additionally, this tetrapeptide can undergo modifications such as phosphorylation or acetylation, which can alter its biological activity .
The mechanism of action for lysyl-valyl-leucyl-aspartic acid is primarily linked to its role in modulating immune responses and inflammation. As an antiflammin-related peptide, it may inhibit pro-inflammatory cytokines or modulate immune cell activity. This mechanism is crucial for developing therapeutic agents targeting inflammatory diseases. The precise pathways involved are still under investigation but may involve interactions with specific receptors or signaling pathways within immune cells .
Lysyl-valyl-leucyl-aspartic acid possesses several notable physical and chemical properties:
These properties influence its stability and reactivity in biological systems.
Lysyl-valyl-leucyl-aspartic acid has potential applications in various scientific fields:
Lysyl-valyl-leucyl-aspartic acid (KVLD) is a tetrapeptide intrinsically linked to the ribosomal protein synthesis apparatus. Its constituent residues—lysine (K), valine (V), leucine (L), and aspartic acid (D)—are each activated by specific aminoacyl-tRNA synthetases (aaRSs) during translation. These enzymes catalyze a two-step reaction: First, ATP-dependent amino acid activation forms an aminoacyl-adenylate intermediate. Second, the amino acid is transferred to the 3′ end of its cognate tRNA, generating aminoacyl-tRNA (aa-tRNA) for ribosomal elongation [2] [7].
Leucyl-tRNA synthetase (LeuRS), which charges tRNA$^{Leu}$ with leucine, exemplifies the proofreading mechanisms critical for KVLD integrity. Class Ia LeuRS possesses a dedicated editing domain (CP1) that hydrolyzes mischarged tRNAs (e.g., norvalyl-tRNA$^{Leu}$). Structural studies reveal that the 3′ end of tRNA$^{Leu}$ translocates ~35 Å from the synthetic site to the editing site, guided by domain rotations that position the terminal adenosine near a conserved catalytic aspartate residue [3] [5]. Similarly, valyl- and lysyl-tRNA synthetases employ analogous editing to ensure residue-specific fidelity during KVLD biosynthesis [2].
Table 1: Residue-Specific aaRS Machinery in KVLD Biosynthesis
Residue | aaRS Class | Editing Mechanism | Key Structural Features |
---|---|---|---|
Lysine | II | Trans-editing factors | Anticodon binding domain |
Valine | Ia | CP1 domain post-transfer editing | KMSKS/HIGH motifs |
Leucine | Ia | CP1 domain post-transfer editing | Zinc domain, editing domain translocation |
Aspartate | II | None (high intrinsic specificity) | Dimeric structure, motif 2 loop |
Substrate recognition diverges significantly between domains of life, impacting KVLD incorporation kinetics. Prokaryotic aaRSs typically function as standalone enzymes with modular domains. For example, bacterial leucyl-tRNA synthetase recognizes tRNA$^{Leu}$ via its zinc domain and anticodon-binding region, with an editing domain hydrolyzing noncognate amino acids like norvaline [5]. In contrast, eukaryotic aaRSs form multi-enzyme complexes (e.g., the multi-synthetase complex in chordates) that enhance tRNA channeling and specificity. Lysyl-tRNA synthetase (LysRS) in humans associates with p38, EF-1α, and aspartyl-tRNA synthetase (AspRS), accelerating aminoacylation and ensuring coordinated release of charged tRNAs [2].
Archaeal systems display hybrid characteristics. Methanothermobacter thermautotrophicus ProRS and LeuRS form a stable complex that boosts ProRS catalytic efficiency (k~cat~/K~m~) 5-fold for tRNA$^{Pro}$ charging, though LeuRS kinetics remain unchanged. This suggests domain-specific cooperativity absent in bacteria [9]. For KVLD’s valyl residue, bacterial ValRS exhibits tRNA$^{Val}$ discrimination via the "Kod helix," while eukaryotic ValRS relies on appended domains and EF-1α interactions [2] [6].
Table 2: tRNA Recognition Elements Across Domains
Residue | Prokaryotic Specificity Determinants | Eukaryotic Specificity Determinants |
---|---|---|
Lysine | Anticodon loop (CUU) | Multi-synthetase complex (p38/p43) |
Valine | Kod helix, CP1 editing domain | EF-1α-assisted proofreading |
Leucine | Zinc domain, editing domain translocation | Nuclear localization exclusion by complexes |
Aspartate | Motif 2 loop, discriminator base A73 | Dimeric stabilization via N-terminal appendages |
While KVLD itself is a translational product, its aspartate residue governs conformational dynamics in proteins via post-translational modifications (PTMs). Aspartic acid’s β-carboxyl group (pK~a~ = 3.9) is susceptible to isomerization (L- to D-aspartate) under physiological pH, altering peptide backbone flexibility. This isomerization can disrupt KVLD-containing motifs like asx turns or asx motifs at helix N-termini [6] [8].
Phosphorylation of adjacent serine/threonine residues induces electrostatic repulsion with aspartate, forcing conformational rearrangements. Computational studies reveal that KVLD’s solvent-accessible surface area (SASA) decreases by 40% when aspartate is deprotonated, enhancing hydrophobic interactions. Additionally, aspartate’s low hydrophobicity index (–18.1 at pH 7) promotes surface exposure in folded proteins, making KVLD sequences prone to proteolytic cleavage or metal chelation [6] [8].
Table 3: Chemical Properties Impacting KVLD Conformation
Property | Lysine | Valine | Leucine | Aspartate |
---|---|---|---|---|
pK~a~ (side chain) | 10.5 | N/A | N/A | 3.9 |
Hydrophobicity Index | –23.2 | 41.0 | 38.5 | –18.1 |
Common PTMs | Acetylation | None | None | Isomerization |
SASA (Ų) in peptides | 115 | 105 | 110 | 95 |
Aspartate’s role extends to pH-dependent structural switching. Below pH 4, protonated aspartate forms hydrogen bonds stabilizing helical KVLD segments. Above pH 4, deprotonation induces electrostatic repulsion with lysine’s ε-amino group, favoring extended loop conformations critical for enzyme active sites or protein-protein interfaces [6] [8]. This dynamic behavior underscores KVLD’s functional versatility beyond its role as a static peptide sequence.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7